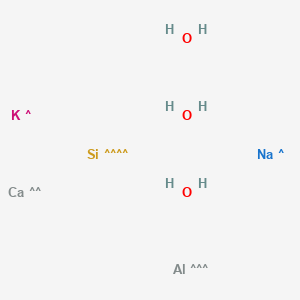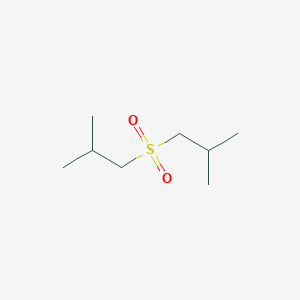
Clinoptilolite
Übersicht
Beschreibung
Clinoptilolite is a natural mineral that belongs to the heulandite group. It is one of the most abundant zeolites and possesses significant properties such as high porosity and absorbency . The Si/Al ratio in this compound is larger than in other zeolites, which makes it stable under high temperatures and acidic conditions .
Synthesis Analysis
Clinoptilolite can be hydrothermally synthesized for 1–10 days in an autoclave from various silica, alumina, and alkali sources with an initial Si/Al ratio from 3.0 to 5.0 at a temperature range from 120 to 195 °C . The crystallization rate and crystallinity of clinoptilolite can be improved by seeding .
Molecular Structure Analysis
Clinoptilolite belongs to the heulandite group, which possesses a two-dimensional structure . The HEU tetrahedral framework is formed from tetrahedral SiO4 and AlO4 units and contains three sets of intersecting channels .
Chemical Reactions Analysis
Clinoptilolite has been used as an efficient and stable photocatalytic material in recent years . It can be used individually as a self-photocatalyst, as well as with modifications such as increasing its hydrophobicity to enhance its photocatalytic efficiency .
Physical And Chemical Properties Analysis
Clinoptilolite possesses unique and outstanding physical and chemical properties. These characteristics make it very useful in a variety of applications including agronomy, ecology, certain manufacturing, industrial processes, medicine, and cosmetics .
Wissenschaftliche Forschungsanwendungen
Environmental Catalysis and CO2 Removal
Clinoptilolite, thanks to its physico-chemical properties, is extremely versatile for several applications, including environmental catalysis and CO2 removal . It can be used as a sustainable and low-cost sorbent for the purification of gaseous streams from different pollutants .
Wastewater Purification
Clinoptilolite is also used in industrial and agricultural wastewater purification . Its outstanding ion exchange properties make it an excellent candidate for water treatment and heavy metal ion removal .
Aquaculture
In the field of aquaculture, Clinoptilolite is used due to its ability to adsorb specific compounds . This helps in maintaining the water quality in aquaculture systems.
Animal Feeding
Clinoptilolite is used in animal feeding . A study showed that the clinoptilolite supplementation reduced its incidence and did not affect serum concentrations of total calcium, phosphate, magnesium, potassium, and sodium .
Food Industry
In the food industry, Clinoptilolite is used due to its ability to adsorb specific compounds . This can help in preserving the quality and extending the shelf life of food products.
Medical Applications
Clinoptilolite has potential medical applications . It is used in the production of bioactive materials . However, more research is needed to fully understand and utilize its potential in this field.
Energy Storage Systems
Clinoptilolite can be used in energy storage systems . Its unique properties allow it to be used in the storage and conversion of unwanted gaseous emissions into the atmosphere .
Production of Catalysts and Photocatalysts
Clinoptilolite is used in the production of catalysts and photocatalysts . Its ion exchange properties make it suitable for these applications.
Wirkmechanismus
Target of Action
Clinoptilolite, a member of the zeolite family, primarily targets pollutants and toxins in the environment due to its high porosity and absorbency . It is also known to interact with transition metal cations through ion exchange .
Mode of Action
The mode of action of clinoptilolite involves chemisorption or complexation of cations and/or oxide precipitation onto its surface . This interaction is facilitated by its high porosity and absorbency, which allows it to bind and immobilize various compounds . Furthermore, clinoptilolite can be used as a self-photocatalyst or as a support for photoactive materials that increase the photoactivity of transition metals .
Biochemical Pathways
Clinoptilolite’s action primarily affects environmental biochemical pathways. Its ion-exchange and adsorption properties enable it to bind and immobilize pollutants, thereby reducing their bioavailability and mitigating their harmful effects . The exact biochemical pathways affected can vary depending on the specific compounds targeted.
Result of Action
The primary result of clinoptilolite’s action is the reduction of pollutants and toxins in the environment. By binding and immobilizing these compounds, clinoptilolite can mitigate their harmful effects . In addition, it has been observed to have detoxification, antioxidant effects, release of trace elements, and positive influence on the microbiota status in the intestine .
Action Environment
Clinoptilolite’s action is influenced by various environmental factors. Its stability under high temperatures and acidic conditions allows it to function effectively in a wide range of environments . Furthermore, its efficacy can be enhanced through modifications such as increasing its hydrophobicity .
Zukünftige Richtungen
The benefits of using machine learning techniques, such as neural networks, represent a paradigm shift in the way advancements are made in this field . The application of a specific natural zeolite material, clinoptilolite, has been documented in veterinary and human medicine . Due to a number of positive effects on health, including detoxification properties, the usage of clinoptilolite-based products in vivo has increased enormously .
Eigenschaften
InChI |
InChI=1S/Al.Ca.K.Na.3H2O.Si/h;;;;3*1H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIBXUUINYLWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Na].[Al].[Si].[K].[Ca] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCaH6KNaO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019924 | |
| Record name | Clinoptilolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or green odorless granules; [Clack MSDS] | |
| Record name | Clinoptilolite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Klinosorb | |
CAS RN |
12173-10-3 | |
| Record name | Clinoptilolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clinoptilolite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















